molecular formula C22H24BrClN2O3 B11827890 (S)-Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate

(S)-Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B11827890
M. Wt: 479.8 g/mol
InChI Key: CDNGZMNVXBBLCE-LJQANCHMSA-N
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Description

(S)-Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with bromobenzoyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of Bromobenzoyl and Chlorophenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the piperazine ring reacts with bromobenzoyl chloride and chlorophenyl derivatives under controlled conditions.

    Protection and Deprotection Steps: The tert-butyl group is often used as a protecting group for the carboxylate functionality, which can be introduced and later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(S)-Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C22H24BrClN2O3

Molecular Weight

479.8 g/mol

IUPAC Name

tert-butyl (3S)-4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C22H24BrClN2O3/c1-22(2,3)29-21(28)25-12-13-26(20(27)16-4-8-17(23)9-5-16)19(14-25)15-6-10-18(24)11-7-15/h4-11,19H,12-14H2,1-3H3/t19-/m1/s1

InChI Key

CDNGZMNVXBBLCE-LJQANCHMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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